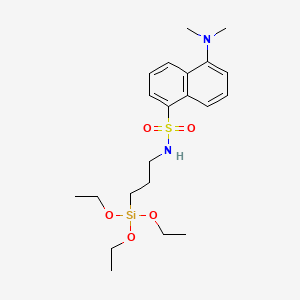

N-(Triethoxysilylpropyl)dansylamide

Description

Evolution of Organosilane Chemistry for Interface Engineering

The field of organosilane chemistry has undergone a significant evolution, progressing from its initial use as simple coupling agents to a sophisticated tool for molecular-level interface engineering. spast.orgresearchgate.net Initially, organosilanes were primarily employed to enhance adhesion between inorganic fillers, like silica (B1680970), and organic polymer matrices in composite materials. researchgate.netmdpi.com The basic mechanism involves the hydrolysis of the silane's alkoxy groups (e.g., methoxy (B1213986) or ethoxy) to form reactive silanols (Si-OH). spast.orgresearchgate.net These silanols can then condense with hydroxyl groups on an inorganic surface, forming stable siloxane (Si-O-Si) bonds, while the organofunctional tail of the silane (B1218182) interacts with the surrounding organic matrix. researchgate.netkyoto-u.ac.jp

This fundamental capability has been refined over time. Researchers have moved beyond simple adhesion to creating highly organized, self-assembled monolayers (SAMs) on surfaces. kyoto-u.ac.jp This approach allows for precise control over the chemical and physical properties of a surface, influencing factors like wettability, corrosion resistance, and biocompatibility. acs.org The ability to engineer these interfaces with molecular nanolayers has become crucial for applications ranging from protective coatings and microelectronics to advanced sensors. kyoto-u.ac.jpaip.org The development of various organofunctional silanes has been a key driver of this progress, offering a wide palette of chemical functionalities to be anchored to surfaces. spast.orgresearchgate.net

Significance of Bifunctional Molecular Design in Hybrid Materials

The concept of bifunctional molecular design is central to the creation of advanced hybrid materials. researchgate.netwikipedia.org These materials, which combine inorganic and organic components, leverage the distinct properties of each phase to achieve performance that is superior to the individual constituents. nih.govrsc.org Bifunctional molecules act as the essential linkers or mediators that ensure compatibility and synergistic interaction between these disparate phases. researchgate.netwikipedia.org

A classic example of a bifunctional molecule is an organosilane coupling agent, which possesses two different types of reactive functional groups. wikipedia.org One end of the molecule, the trialkoxysilyl group, is designed to react and form covalent bonds with inorganic substrates like glass, silica, or metal oxides through hydrolysis and condensation reactions. wikipedia.orgcymitquimica.com The other end features an organofunctional group (e.g., amino, epoxy, or in the case of the subject compound, a fluorescent dye) that can interact or react with an organic polymer, a biological molecule, or another functional system. spast.orgresearchgate.net This dual reactivity allows for the creation of a stable interface, effectively "coupling" the two materials. researchgate.net This molecular-level integration is critical for improving the mechanical strength of composites, immobilizing biomolecules on sensor surfaces, and designing multifunctional nanoparticles for diagnostic applications. researchgate.netnih.gov The unique design enables the development of materials with combined properties, such as magnetic and fluorescent hybrid nanoparticles. rsc.orgnih.gov

Role of Fluorescent Probes in Modern Research Methodologies

Fluorescent probes have become indispensable tools in modern science, with applications spanning from cell biology to materials science. thermofisher.comnih.gov Their utility stems from their high sensitivity, specificity, and the ability to provide real-time information with high spatial and temporal resolution. nih.gov Fluorescence is a phenomenon where a molecule, known as a fluorophore, absorbs light at one wavelength and emits it at a longer wavelength. thermofisher.comnih.gov This emitted light can be detected and quantified, allowing researchers to visualize, track, and measure specific molecules, structures, or environmental conditions. thermofisher.com

In biological research, fluorescent probes are used to label and observe specific proteins, nucleic acids, and organelles within living cells, providing insights into complex cellular processes without significant disruption. researchgate.net The development of a vast array of organic dyes and fluorescent proteins has provided a rich "toolbox" for researchers. thermofisher.comnih.gov In materials science, fluorescent probes are integrated into materials to report on local environmental changes, such as pH, polarity, or the presence of specific analytes. rsc.orgrsc.org They can be used to study polymer dynamics, monitor curing processes, or detect microscopic defects. The versatility and quantitative capabilities of fluorescence techniques have made them a standard for a myriad of research applications. thermofisher.com

Overview of N-(Triethoxysilylpropyl)dansylamide within the Context of Multifunctional Molecules

This compound is a prime example of a multifunctional molecule that embodies the principles of advanced functional silanes. cymitquimica.com Its structure is inherently bifunctional, integrating two key chemical moieties: a triethoxysilyl group and a dansylamide (B1669799) group. cymitquimica.com This design allows it to serve as a bridge between inorganic surfaces and the world of fluorescence-based detection and analysis.

The triethoxysilylpropyl portion of the molecule provides the mechanism for surface attachment. The triethoxysilyl group, -Si(OCH₂CH₃)₃, is reactive towards hydroxyl-bearing surfaces such as silica, glass, and various metal oxides. acs.orgcymitquimica.com Through a sol-gel process involving hydrolysis and condensation, this group forms robust covalent siloxane (Si-O-Si) bonds with the substrate. cambridge.orgarizona.edunih.gov The hydrolysis step converts the ethoxy groups into reactive silanol (B1196071) groups (Si-OH), which then condense with surface hydroxyls or other silanols, anchoring the molecule to the surface. acs.orgsigmaaldrich.com

The dansylamide group is a well-known and widely utilized fluorophore. wikipedia.orgresearchgate.net Derived from dansyl chloride, this group exhibits strong fluorescence, typically with an excitation maximum around 335-350 nm and an emission maximum that is highly sensitive to the polarity of its local environment, ranging from 520 nm to 550 nm. wikipedia.orgaatbio.com This solvatochromic behavior makes it an excellent probe for reporting on the chemical nature of its surroundings. rsc.orgwikipedia.org By covalently linking this fluorescent reporter to a surface via the silane anchor, this compound can be used to create fluorescently-labeled surfaces, develop sensors, or probe the interface of hybrid materials. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 70880-05-6 | cymitquimica.comguidechem.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₃₄N₂O₅SSi | cymitquimica.comguidechem.com |

| Molecular Weight | 454.66 g/mol | cymitquimica.comsigmaaldrich.com |

| IUPAC Name | 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-1-naphthalenesulfonamide | cymitquimica.comsigmaaldrich.com |

| Appearance | Liquid | cymitquimica.com |

| Purity | ~95% | cymitquimica.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

Table 2: Spectroscopic Properties of the Dansyl Group

| Property | Wavelength/Value | Notes | Source(s) |

|---|---|---|---|

| Excitation Maximum (λex) | ~335 - 350 nm | Largely independent of solvent polarity. | wikipedia.orgaatbio.com |

| Emission Maximum (λem) | ~518 - 550 nm | Highly dependent on the polarity of the solvent/environment. | wikipedia.orgaatbio.comnih.gov |

| Stokes Shift | High | The difference between excitation and emission maxima is large. | wikipedia.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dansyl chloride |

| Dansyl amide |

| Silica |

| Methanol (B129727) |

| Ethanol (B145695) |

| 3-(triethoxysilyl)propyl chloride |

| Sodium tetrasulfide |

| Bis(triethoxysilylpropyl)tetrasulfide |

| Carbon black |

| Butanone oxime |

| Blocked hexamethylene diisocyanate |

| Blocked 1,4-Phenylene diisocyanate |

| Blocked tolylene-2,4-diisocyanate |

| Zinc oxide |

| Stearic acid |

| N-Isopropyl-N′-phenyl-4-phenylenediamin |

| 1,3-Diphenylguanidine |

| N-cyclohexyl-2-benzothiazole sulphonamide |

| Polyethylene glycol |

| Polypropylene glycol |

| Trimethoxysilane |

| Triethoxysilane |

| Tetramethoxysilane |

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O5SSi/c1-6-26-30(27-7-2,28-8-3)17-11-16-22-29(24,25)21-15-10-12-18-19(21)13-9-14-20(18)23(4)5/h9-10,12-15,22H,6-8,11,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGTUBDCLHXASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072183 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70880-05-6 | |

| Record name | N-((Triethoxysilyl)propyl)dansylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70880-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(3-(triethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070880056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Approaches for N Triethoxysilylpropyl Dansylamide

Precursor Selection and Reactant Stoichiometry in Dansylamide (B1669799) Synthesis

The synthesis of N-(Triethoxysilylpropyl)dansylamide involves the reaction of two primary precursors: (3-Aminopropyl)triethoxysilane (APTES) and dansyl chloride. kpi.uawikipedia.org APTES serves as the silane (B1218182) coupling agent, providing the triethoxysilylpropyl moiety, while dansyl chloride introduces the fluorescent dansyl group. thenanoholdings.comkpi.ua

The selection of these precursors is strategic. APTES is a bifunctional molecule with a reactive amino group and hydrolyzable ethoxy groups. kpi.ua The amino group provides a site for covalent attachment of the dansyl moiety, while the triethoxysilyl group enables subsequent hydrolysis and condensation reactions, which are critical for its function as a surface modifier and crosslinking agent. thenanoholdings.com Dansyl chloride is a well-established fluorescent labeling reagent that reacts readily with primary amines to form stable, highly fluorescent sulfonamides. wikipedia.orgwikipedia.orgnih.gov

The stoichiometry of the reactants is a critical parameter in the synthesis. Typically, the reaction is carried out with a near-equimolar ratio of APTES and dansyl chloride. However, the specific conditions, including the solvent and the presence of a base to neutralize the hydrochloric acid byproduct, can influence the optimal ratio. nih.govmdpi.com

Table 1: Key Precursors in this compound Synthesis

| Precursor | Chemical Name | Role in Synthesis |

| APTES | (3-Aminopropyl)triethoxysilane | Provides the triethoxysilylpropyl backbone and the primary amine for reaction with dansyl chloride. |

| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Provides the fluorescent dansyl group. |

Silane Coupling Reaction Mechanisms in the Formation of this compound

The formation of this compound is a two-step process. The first step is the nucleophilic substitution reaction between the primary amine of APTES and the sulfonyl chloride of dansyl chloride. This reaction results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. nih.gov

Hydrolysis and Condensation Pathways of the Triethoxysilyl Moiety

The triethoxysilyl moiety of this compound is susceptible to hydrolysis and condensation reactions, particularly in the presence of water. thenanoholdings.comresearchgate.net The hydrolysis of the ethoxy groups leads to the formation of reactive silanol (B1196071) groups (-Si-OH). researchgate.netnih.gov This process can be stepwise, with the rate of hydrolysis potentially increasing as more methoxy (B1213986) groups are replaced by hydroxy groups. nih.gov

These silanol groups can then undergo condensation with other silanol groups or with hydroxyl groups on a substrate surface, forming stable siloxane bonds (-Si-O-Si-). thenanoholdings.comnih.gov This condensation process is the basis for the compound's utility as a coupling agent and for forming crosslinked networks. thenanoholdings.comkpi.ua The kinetics of hydrolysis and condensation are influenced by factors such as pH, catalyst, and the concentration of water and alcohol in the reaction medium. researchgate.netresearchgate.netcapes.gov.br

Reaction Conditions and Catalysis in Silane Coupling

The silane coupling reaction is typically carried out in a polar organic solvent, such as acetone (B3395972) or acetonitrile, which can dissolve both reactants. mdpi.comgoogle.com The reaction can be performed at room temperature, although gentle heating may be used to promote completion. google.comresearchgate.net

The reaction between an amine and a sulfonyl chloride often requires a base to neutralize the HCl generated. nih.govmdpi.com In the context of this compound synthesis, the choice of base is important to avoid unwanted side reactions with the triethoxysilyl group.

The hydrolysis and condensation of the triethoxysilyl group are often catalyzed by acids or bases. capes.gov.brafinitica.com Acidic conditions tend to promote hydrolysis while slowing down condensation, whereas basic conditions can accelerate both processes. capes.gov.br

Table 2: Factors Influencing Silane Coupling and Hydrolysis/Condensation

| Factor | Influence on Reaction |

| pH | Affects the rate of both hydrolysis and condensation of the triethoxysilyl group. researchgate.netresearchgate.net |

| Water Concentration | Essential for the hydrolysis of the triethoxysilyl group to form reactive silanols. thenanoholdings.comresearchgate.net |

| Catalyst | Acids or bases can be used to control the kinetics of hydrolysis and condensation. capes.gov.brafinitica.com |

| Solvent | A polar organic solvent is typically used to dissolve the reactants. mdpi.comgoogle.com |

| Temperature | Can be used to control the rate of the initial coupling reaction and subsequent hydrolysis/condensation. google.comresearchgate.net |

Purification Methodologies for High-Purity this compound

After the synthesis, the crude product may contain unreacted starting materials, byproducts, and oligomeric species formed from the condensation of the silane. Purification is therefore essential to obtain high-purity this compound.

Common purification techniques include:

Filtration: To remove any solid byproducts or excess reagents. mdpi.com

Washing: The product can be washed with water or a suitable organic solvent to remove impurities. mdpi.com

Chromatography: Techniques like column chromatography or thin-layer chromatography can be employed for separating the desired product from closely related impurities. bohrium.com

Distillation: Given its nature as a viscous liquid, vacuum distillation can be a suitable method for purification. researchgate.net

The purity of the final product is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). capes.gov.brafinitica.com

Modification and Functionalization of this compound Derivatives

The versatility of this compound stems from the ability to modify both the dansyl group and the silane moiety.

Strategic Derivatization of the Dansyl Group for Specific Research Applications

The dansyl group itself can be chemically modified to alter its fluorescent properties or to introduce new functionalities. acs.org While the core dansyl structure provides inherent fluorescence, derivatization can be used to:

Tune Emission Wavelength: Modifications to the aromatic ring system can shift the fluorescence emission to different wavelengths, which is advantageous for multiplexing in fluorescence imaging.

Introduce Quenching/FRET Moieties: The dansyl group can be incorporated into Förster Resonance Energy Transfer (FRET) pairs or designed to have its fluorescence quenched in the presence of specific analytes, creating "turn-on" or "turn-off" fluorescent probes. nih.govrsc.org

Enhance Environmental Sensitivity: The fluorescence of the dansyl group is often sensitive to the polarity of its local environment. acs.org Derivatization can further enhance this sensitivity, making the resulting probes valuable for studying protein conformation and membrane dynamics.

These modifications typically involve standard organic synthesis techniques to introduce new substituents onto the naphthalene (B1677914) ring of the dansyl group.

Tailoring the Silane Moiety for Enhanced Substrate Interaction

The effectiveness of this compound as a fluorescent probe for surface analysis is fundamentally dependent on the covalent immobilization of the molecule to the substrate. This attachment is orchestrated by the triethoxysilyl group, which acts as a reactive anchor. The structure and reactivity of this silane moiety can be strategically modified to enhance the stability, efficiency, and nature of the bond formed with a given substrate, thereby tailoring the probe for specific applications and improving its performance.

The primary mechanism for the attachment of alkoxysilanes, such as this compound, to hydroxylated surfaces (like glass, silica (B1680970), or metal oxides) involves a two-step process: hydrolysis followed by condensation. dtic.mil Initially, the alkoxy groups (e.g., ethoxy groups, -OCH2CH3) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). tombrowninc.comnycu.edu.tw These silanol groups can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate), or they can self-condense with other silanol groups to form a polysiloxane network on the surface. nycu.edu.tw

The efficiency of this process and the resulting characteristics of the immobilized layer are significantly influenced by the nature of the alkoxy groups on the silane. Key parameters that can be tailored include the type of alkoxy group (e.g., methoxy vs. ethoxy) and their steric bulk.

Influence of Alkoxy Group Type and Steric Hindrance

The rate of hydrolysis is a critical factor in the surface modification process. Generally, methoxy groups (-OCH3) hydrolyze more rapidly than ethoxy groups (-OC2H5). researchgate.net This faster reaction can be advantageous for applications requiring rapid surface functionalization. However, the hydrolysis of methoxy groups produces methanol (B129727), which can be a safety and environmental concern, whereas the hydrolysis of ethoxy groups yields the less toxic ethanol (B145695). tombrowninc.com

Conversely, employing larger, bulkier alkoxy groups, such as isopropoxy or butoxy groups, can sterically hinder the approach of water to the silicon center, thereby slowing down the rate of hydrolysis. researchgate.net This can provide greater control over the reaction and can increase the stability of the silane solution prior to application. The choice of the alkoxy group can therefore be a trade-off between reaction speed and controllability.

Research Findings on Silane Moiety Modification

While extensive research on the specific derivatization of the silane moiety of this compound is not widely published, valuable insights can be drawn from studies on analogous systems where fluorescent dyes are tethered to surfaces using different silane coupling agents.

A notable study investigated the interfacial region of silica particle/epoxy-based composites using a dansyl-based fluorescent probe. nih.gov In this research, silica particles were surface-coated with either 3-aminopropyltriethoxysilane (B1664141) (APTES) or 3-aminopropylmethyldiethoxysilane (APDES), and a dansyl derivative was subsequently attached. The fluorescence response as a function of temperature was used to probe the local environment. The results indicated that the interface generated with APTES, which has three reactive ethoxy groups, appeared to be more flexible than that created with APDES, which has two ethoxy groups and one methyl group. nih.gov This suggests that the number of potential covalent linkages to the surface and the degree of cross-linking within the silane layer can directly impact the physical properties of the resulting interface.

This finding is significant because it demonstrates that even a subtle change in the silane moiety—from a trialkoxy to a dialkoxy configuration—can alter the characteristics of the immobilized layer. For this compound, this implies that derivatization to a di- or mono-alkoxy silane could be a strategy to control the rigidity and conformation of the probe on a surface.

The following interactive table summarizes the general effects of modifying the silane moiety based on established principles of silane chemistry.

| Silane Moiety Modification | Effect on Hydrolysis Rate | Effect on Condensation and Surface Binding | Potential Impact on this compound Performance |

| Triethoxysilyl (Standard) | Moderate hydrolysis rate, produces ethanol. | Forms up to three Si-O-Substrate bonds, allowing for strong attachment and potential for cross-linking. | Provides a balance of reactivity and stability for general-purpose surface functionalization. |

| Trimethoxysilyl | Faster hydrolysis rate compared to ethoxy, produces methanol. | Similar potential for strong bonding and cross-linking as triethoxy, but with faster kinetics. | May allow for more rapid surface preparation, but with increased safety considerations due to methanol byproduct. |

| Methyldiethoxysilyl | Slower hydrolysis than triethoxysilyl due to fewer alkoxy groups. | Forms up to two Si-O-Substrate bonds, leading to a potentially more flexible and less cross-linked surface layer. | Could be used to create a more flexible and less rigid attachment of the dansyl probe to the surface, as suggested by analogous studies. nih.gov |

| Bulkier Alkoxy Groups (e.g., Isopropoxy) | Slower hydrolysis rate due to increased steric hindrance. | Slower condensation rate, providing a longer working time for the silane solution. The resulting bond strength is comparable once formed. | Offers enhanced stability of the probe in solution and more controlled surface deposition, which can be critical for achieving well-defined monolayers. |

Spectroscopic Characterization Techniques for Mechanistic Elucidation of N Triethoxysilylpropyl Dansylamide

Advanced Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a primary tool for investigating the behavior of N-(Triethoxysilylpropyl)dansylamide. The dansyl group, a derivative of dansyl chloride, is known for its sensitivity to the polarity of its local environment, making it a valuable probe in chemical and biological research.

Steady-state fluorescence measurements provide fundamental information about the electronic transitions of this compound. The excitation spectrum reveals the wavelengths of light absorbed by the molecule to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

The fluorescence of dansylamides exhibits significant solvatochromism. For instance, a dansylamide (B1669799) derivative with a long hydrophobic chain shows a considerable red shift of approximately 4000 cm⁻¹ when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water. rsc.org In contrast, a similar compound with a shorter acyl chain displays a much smaller red shift of about 2230 cm⁻¹. rsc.org This sensitivity to solvent polarity is a key characteristic of the dansyl fluorophore and is crucial for its application as an environmental probe.

Research on a related compound, N-(3-Imidazolyl)propyl dansylamide, showed an excitation maximum at 338 nm and an emission maximum at 515 nm in a PBS-EtOH solution. researchgate.net These values can serve as a reference point for studies on this compound, although the specific maxima may vary depending on the solvent and other environmental factors.

Table 1: Illustrative Steady-State Spectral Properties of a Dansylamide Derivative

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~338 nm | PBS-EtOH (1:4, pH = 7.4) |

| Emission Maximum (λem) | ~515 nm | PBS-EtOH (1:4, pH = 7.4) |

Note: Data is based on a related dansylamide compound and may vary for this compound.

Time-resolved fluorescence techniques provide dynamic information about the fluorophore and its surroundings. Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-resolved fluorescence anisotropy measures the rotational motion of the fluorophore. sif.itvu.lt

These measurements are performed by exciting the sample with a short pulse of polarized light and monitoring the parallel and perpendicular components of the fluorescence emission over time. sif.ityoutube.com The anisotropy decay is then analyzed to determine the rotational correlation time, which is related to the size and shape of the rotating molecule or molecular complex. sif.ityoutube.com

For dansyl derivatives, time-resolved emission spectroscopy has revealed significant time dependence in their fluorescence spectra, with red shifts of up to 40 nm occurring over a 40-nanosecond period in lipid bilayer systems. nih.gov This behavior is attributed to the formation of an intramolecular charge transfer state followed by reorientation of polar solvent molecules around the excited fluorophore. nih.gov The complex time-dependent behavior of the dansyl group can complicate the interpretation of fluorescence quenching and energy transfer experiments. nih.gov

Table 2: Example of Time-Resolved Fluorescence Parameters

| Parameter | Description | Typical Information Gained |

| Fluorescence Lifetime (τ) | Average duration of the excited state. | Provides insight into quenching mechanisms and local environment. |

| Rotational Correlation Time (θ) | Time taken for a molecule to rotate through a significant angle. | Relates to the size, shape, and flexibility of the molecule or complex. |

| Initial Anisotropy (r₀) | Anisotropy at time zero after excitation. | Provides information about the angle between absorption and emission transition dipoles. |

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions. nih.govnih.gov Studying quenching mechanisms provides valuable information about the accessibility of the fluorophore to quenchers and the dynamics of these interactions.

Dynamic quenching occurs when the quencher molecule collides with the fluorophore in the excited state, leading to non-radiative de-excitation. This process is diffusion-controlled and is described by the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. The Stern-Volmer constant is a product of the bimolecular quenching constant (kq) and the fluorescence lifetime in the absence of the quencher (τ₀).

Analysis of a dansyl amide N-oxide probe demonstrated a fluorescence quenching mechanism attributed to a photoinduced electron transfer (PET) process from the N-oxide moiety to the dansyl amide fluorophore. nih.gov

Static quenching occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. In this case, the decrease in fluorescence intensity is due to a reduction in the concentration of fluorescent molecules. Unlike dynamic quenching, static quenching is not dependent on diffusion or the excited-state lifetime.

The association constant for the formation of the ground-state complex can be determined from the quenching data. For example, a study on N-(3-Imidazolyl)propyl dansylamide as a sensor for Hg²⁺ ions found a strong association constant (Ka = 6.48 × 10⁴ M⁻¹) for the 1:1 complex formed between the probe and the metal ion. researchgate.net

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), making it a powerful tool for measuring molecular distances and interactions. nih.gov

The dansyl group can act as a donor in FRET pairs due to its fluorescence emission spectrum. The complex time dependence of the dansyl fluorescence, however, must be carefully considered when interpreting FRET experiments. nih.gov Time-resolved fluorescence anisotropy is a valuable technique for studying homo-FRET (FRET between identical fluorophores), which can be an indicator of protein dimerization or aggregation. nih.gov

Fluorescence Quenching Mechanisms and Kinetics in Research Systems

Inner Filter Effect (IFE) Considerations in Spectroscopic Studies

In spectroscopic analyses of this compound, particularly in fluorescence measurements, the Inner Filter Effect (IFE) is a crucial factor to consider. The IFE leads to a reduction in the observed fluorescence intensity due to the absorption of excitation or emission light by the sample itself. labbot.bio This phenomenon can be categorized into two types: the primary inner filter effect, which is the absorption of the excitation light, and the secondary inner filter effect, which involves the absorption of the emitted light. labbot.bio

The IFE is distinct from fluorescence quenching, as it is a consequence of the measurement geometry and the sample's absorbance, rather than molecular interactions that lead to non-radiative decay. labbot.bio The magnitude of the IFE is influenced by the concentration of the fluorophore and any other absorbing species present in the sample. plos.orgplos.org Therefore, when studying the properties of this compound, especially in concentrated solutions or in the presence of other chromophores, it is imperative to correct for the IFE to obtain accurate and reliable fluorescence data. plos.orgplos.orgrsc.org Various experimental and computational methods can be employed to correct for these effects, ensuring that the observed changes in fluorescence are genuinely representative of the molecular processes under investigation. plos.orgrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Molecular Environment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and analysis of the molecular environment of this compound.

Proton NMR (¹H NMR) provides detailed information about the different proton environments within the this compound molecule. The spectrum typically displays characteristic signals corresponding to the protons of the triethoxysilyl group, the propyl chain, and the dansyl moiety. For instance, the ethoxy group protons usually appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. mdpi.comresearchgate.net The protons of the propyl chain (Si-CH₂-CH₂-CH₂-N) will exhibit distinct signals, often as multiplets, due to spin-spin coupling with neighboring protons. mdpi.comresearchgate.net The aromatic protons of the naphthalene (B1677914) ring in the dansyl group and the protons of the dimethylamino group will also have characteristic chemical shifts. nih.gov

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-O-CH₂-CH₃ | ~1.2 | Triplet |

| Si-CH₂ -CH₂-CH₂-N | ~0.6 | Multiplet |

| Si-CH₂-CH₂ -CH₂-N | ~1.6 | Multiplet |

| Si-CH₂-CH₂-CH₂ -N | ~3.2 | Quartet |

| Si-O-CH₂ -CH₃ | ~3.8 | Quartet |

| Dansyl Aromatic Protons | 7.1 - 8.6 | Multiplet |

| Dansyl N(CH₃ )₂ | ~2.9 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atoms of the ethoxy groups, the propyl chain, and the aromatic and dimethylamino groups of the dansyl moiety will resonate at characteristic chemical shifts. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Si-O-CH₂-CH₃ | ~18 |

| Si-CH₂ -CH₂-CH₂-N | ~8 |

| Si-CH₂-CH₂ -CH₂-N | ~23 |

| Si-CH₂-CH₂-CH₂ -N | ~43 |

| Si-O-CH₂ -CH₃ | ~58 |

| Dansyl Aromatic Carbons | 115 - 135 |

| Dansyl N(CH₃ )₂ | ~45 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Silicon-29 NMR (²⁹Si NMR) is particularly valuable when this compound is used to create derived materials, such as in the functionalization of surfaces or the formation of silica-based networks. This technique directly probes the silicon environment. In the monomeric form, a single resonance is expected for the silicon atom of the triethoxysilyl group. Upon hydrolysis and condensation, which leads to the formation of siloxane (Si-O-Si) bonds, new signals will appear in the ²⁹Si NMR spectrum. These signals, often denoted as T¹, T², and T³ structures, correspond to silicon atoms with one, two, and three siloxane bonds, respectively, providing a quantitative measure of the degree of cross-linking in the resulting material.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bond Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and confirming the bond structures within this compound by analyzing their vibrational modes.

The IR spectrum will show characteristic absorption bands for the various functional groups present. Key vibrational modes include the Si-O-C stretching of the triethoxysilyl group, C-H stretching of the alkyl and aromatic groups, N-H stretching of the sulfonamide, and S=O stretching of the sulfonyl group. rsc.org The presence and position of these bands provide strong evidence for the compound's structure.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it can be effectively used to probe the S=O symmetric stretch and the vibrations of the naphthalene ring system in the dansyl group.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | ~3250 |

| C-H (Alkyl) | Stretching | 2850-2980 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1320-1350 & 1140-1160 |

| Si-O-C | Stretching | 1080-1100 |

| Dansyl Ring | C=C Stretching | 1400-1600 |

Note: The exact wavenumbers can vary based on the sample state (e.g., liquid, solid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, particularly those associated with the dansyl chromophore. The dansyl group is known for its sensitivity to the polarity of its environment, a phenomenon known as solvatochromism. researchgate.netnih.govresearchgate.netrsc.orgnih.gov This property makes this compound a useful fluorescent probe.

The UV-Vis absorption spectrum is characterized by absorption bands corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands can shift depending on the solvent polarity. nih.govresearchgate.net In nonpolar solvents, the absorption maximum is typically at a shorter wavelength. As the solvent polarity increases, a bathochromic (red) shift is often observed, indicating a stabilization of the excited state relative to the ground state. researchgate.netrsc.orgnih.gov

The fluorescence emission spectrum is even more sensitive to the solvent environment. The large dipole moment change of the dansyl group upon excitation leads to significant Stokes shifts (the difference in wavelength between the absorption and emission maxima). nih.gov By measuring the absorption and emission spectra in a range of solvents with varying polarities, the solvatochromic properties of this compound can be thoroughly characterized. This information is crucial for its application as a sensor for local environmental polarity. researchgate.netnih.govresearchgate.netrsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of this compound. It provides precise information regarding the compound's molecular weight and offers deep insights into its structure through the analysis of fragmentation patterns. Soft ionization techniques, particularly Electrospray Ionization (ESI), are highly effective for this molecule, as the dansyl group is readily ionizable, often leading to a significant enhancement in signal intensity. nih.govnih.gov Analysis is typically performed in positive ion mode, where the molecule is detected as protonated or other adduct ions.

The high-resolution mass spectrum allows for the accurate determination of the molecular formula by comparing the experimentally measured mass with the theoretical value. For this compound, the protonated molecule ([M+H]⁺) is the primary ion of interest for confirming its molecular weight.

| Ion Type / Adduct | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₂₁H₃₇N₂O₅SSi]⁺ | 473.2238 |

| [M+Na]⁺ | [C₂₁H₃₆N₂O₅SSiNa]⁺ | 495.2057 |

Tandem mass spectrometry (MS/MS) is employed to investigate the compound's intricate fragmentation behavior. By isolating the precursor ion (e.g., m/z 473.22) and subjecting it to collision-induced dissociation (CID), a series of characteristic product ions are generated. The fragmentation pathways are dominated by cleavages at the labile bonds of the triethoxysilyl group and the sulfonamide linkage.

The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways observed for this compound include:

Losses from the Triethoxysilyl Group: The silicon center is a primary site for fragmentation, characterized by the sequential neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da) or the radical loss of an ethoxy group (•OC₂H₅, 45 Da). The loss of one, two, or all three ethoxy-related moieties is common.

Cleavage of the Propyl Linker: The aliphatic propyl chain connecting the silyl (B83357) and dansyl moieties can undergo cleavage, leading to fragments representing either portion of the molecule.

Formation of the Dansyl Cation: A very common and stable fragment in the spectra of dansylated compounds is the ion corresponding to the dansyl group itself. Cleavage of the S-N or C-S bonds can result in the formation of the characteristic dimethylaminonaphthalene cation at m/z 171 or the dansyl cation at m/z 236.

Detailed analysis of these fragments allows for the unambiguous confirmation of the different structural components of the molecule. researchgate.netmdpi.comwvu.edu The following table summarizes the major product ions anticipated in the MS/MS spectrum of protonated this compound.

| Observed m/z (Theoretical) | Proposed Neutral Loss or Fragment Structure | Description |

|---|---|---|

| 427.20 | Loss of C₂H₅OH | Loss of one ethanol molecule from the protonated precursor. |

| 381.17 | Loss of 2 x C₂H₅OH | Sequential loss of a second ethanol molecule. |

| 335.15 | Loss of 3 x C₂H₅OH | Loss of all three ethanol molecules, leaving a silanol (B1196071) group. |

| 236.06 | [C₁₂H₁₄NO₂S]⁺ | Formation of the characteristic dansyl cation via cleavage of the S-N bond. |

| 171.09 | [C₁₂H₁₂N]⁺ | Dimethylaminonaphthalene cation, a common fragment from the dansyl moiety. |

This systematic fragmentation behavior, from the initial loss of ethoxy groups to the ultimate formation of the stable dansyl cation, provides definitive structural evidence for this compound. nih.gov

Integration and Immobilization Methodologies of N Triethoxysilylpropyl Dansylamide in Research Materials

Surface Functionalization of Inorganic Substrates with N-(Triethoxysilylpropyl)dansylamide

The triethoxysilyl group of this compound is the key to its ability to functionalize the surfaces of inorganic substrates. This process is of significant interest for applications such as the development of fluorescent sensors, and for tracking and analyzing surface interactions.

This compound is designed to form stable, covalent bonds with inorganic substrates that possess surface hydroxyl (-OH) groups, such as silica (B1680970) (SiO₂), glass, and various metal oxides (e.g., alumina, titania). The immobilization process is initiated by the hydrolysis of the triethoxysilyl group in the presence of water, which can be present as adsorbed surface water or added to the reaction solvent. This hydrolysis reaction converts the ethoxy groups (-OCH₂CH₃) into reactive silanol (B1196071) groups (-Si-OH).

These newly formed silanol groups can then undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming a strong and stable siloxane bond (-Si-O-Si-). This covalent linkage ensures the durable attachment of the dansylamide (B1669799) moiety to the substrate. An alternative pathway involves the condensation of the silanol groups on the molecule with other hydrolyzed this compound molecules to form a polysiloxane layer on the surface.

The efficiency of immobilization for this compound is directly influenced by the density of hydroxyl groups on the substrate's surface. A higher concentration of surface hydroxyl groups provides more potential reaction sites for the silanol groups of the hydrolyzed dansylamide, leading to a more densely packed and stable immobilized layer.

Substrates can be pre-treated to increase their hydroxyl group density. For instance, treatment with an oxygen plasma or an acid wash can clean the surface of organic contaminants and increase the number of available hydroxyl groups, thereby enhancing the subsequent silanization process. The degree of surface hydroxylation can be a critical parameter to control for achieving a desired surface coverage of the fluorescent probe.

The deposition of this compound onto substrates can be achieved through several techniques, with solution-phase and vapor-phase deposition being the most common.

Solution Deposition: This method involves immersing the substrate in a solution containing this compound, typically using an anhydrous organic solvent like toluene (B28343) or ethanol (B145695) to control the hydrolysis reaction. The concentration of the silane (B1218182) and the reaction time are key parameters that can be adjusted to control the extent of surface coverage. While it is a relatively simple and accessible method, it can sometimes lead to the formation of less uniform, multilayered films. nih.gov

Vapor Deposition: In this technique, the substrate is exposed to the vapor of the heated this compound in a controlled environment, often under reduced pressure. nih.gov Vapor deposition can offer better control over the formation of a uniform monolayer and is less prone to the aggregation issues that can occur in solution-phase deposition. nih.gov This method is particularly advantageous for creating highly ordered and reproducible surface modifications. nih.gov

The choice of deposition technique depends on the desired characteristics of the final functionalized surface, such as the uniformity and thickness of the fluorescent layer.

The formation of either a monolayer or a multilayer of this compound on a substrate is a critical aspect of surface functionalization that can be controlled by several factors.

| Deposition Parameter | Effect on Layer Formation |

| Concentration | Higher concentrations in solution deposition can promote multilayer formation. |

| Water Availability | Excess water can lead to bulk polymerization and multilayer deposition. |

| Reaction Time | Longer reaction times can result in the growth of multilayers. |

| Deposition Method | Vapor deposition is generally more conducive to forming uniform monolayers. nih.gov |

For applications requiring a well-defined and uniform fluorescent surface, achieving a monolayer is often the goal. This can be favored by using low concentrations of the silane, strictly controlling the amount of water in the system, and employing vapor deposition techniques. nih.gov Conversely, for applications where a higher fluorescence signal is desired and uniformity is less critical, controlled multilayer deposition might be advantageous.

Incorporation into Polymeric and Hybrid Organic-Inorganic Matrices

Beyond surface functionalization, this compound can be integrated into the bulk of polymeric and hybrid organic-inorganic materials. This approach is particularly useful for creating materials with intrinsic fluorescence for applications in sensing, photonics, and as tracers for material science studies.

Sol-gel processing is a versatile method for synthesizing inorganic and hybrid materials, and it is well-suited for the incorporation of this compound. cymitquimica.com In a typical sol-gel process, a precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed to form a "sol" of colloidal particles. This sol then evolves into a gel, which is a three-dimensional network structure.

This compound can be introduced as a co-precursor during the initial stages of the sol-gel reaction. The triethoxysilyl group of the dansylamide will co-react with the primary silica precursor (e.g., TEOS) through hydrolysis and condensation reactions. This results in the covalent incorporation of the dansylamide moiety directly into the resulting silica or hybrid network.

The key advantage of this method is the uniform distribution of the fluorescent probe throughout the material at a molecular level. The properties of the final doped material, such as its porosity and the local environment of the fluorescent probe, can be tailored by adjusting the sol-gel reaction conditions, including the pH, water-to-precursor ratio, and the concentration of the this compound dopant.

Copolymerization with Siloxane Precursors

Copolymerization represents a robust method for the permanent integration of this compound into a polysiloxane network. This approach involves the co-hydrolysis and co-condensation of the dansyl-functionalized silane with one or more bulk siloxane precursors, such as tetraethoxysilane (TEOS) or polydimethylsiloxane (B3030410) (PDMS) derivatives. The triethoxysilyl groups of this compound can readily participate in the formation of siloxane (Si-O-Si) bonds, leading to a chemically cross-linked structure where the dansyl probe is covalently bound to the polymer backbone.

The reaction is typically carried out via a sol-gel process, where the hydrolysis of the ethoxy groups to silanols (Si-OH) is initiated by the addition of water, often in the presence of an acid or base catalyst. These silanol groups then condense with other silanols or unhydrolyzed ethoxy groups to form the polysiloxane network. By controlling the molar ratio of this compound to the bulk siloxane precursors, the density of the fluorescent probe within the final material can be precisely tuned. This methodology ensures a high degree of homogeneity and prevents leaching of the fluorescent dye, which is a common issue with physical entrapment methods. The resulting functionalized polysiloxanes can exhibit unique properties, including fluorescence that can be used for sensing applications or to monitor the material's integrity. rsc.org

Table 1: Key Parameters in the Copolymerization of this compound with Siloxane Precursors

| Parameter | Description | Impact on Final Material |

| Molar Ratio of Reactants | The ratio of this compound to the primary siloxane precursor (e.g., TEOS). | Determines the concentration of the dansyl probe in the polysiloxane matrix, affecting fluorescence intensity and potential self-quenching. |

| Catalyst (Acid or Base) | Influences the rates of hydrolysis and condensation reactions. | Affects the final network structure, porosity, and the distribution of the functional groups. |

| Solvent System | The medium in which the reaction is carried out (e.g., ethanol, isopropanol). | Affects the solubility of the precursors and the rate of the sol-gel transition. |

| Water Content | The amount of water available for the hydrolysis of the alkoxysilane groups. | Stoichiometric or excess water can influence the degree of cross-linking and the final material properties. |

| Reaction Temperature and Time | Governs the kinetics of the hydrolysis and condensation reactions. | Affects the completeness of the reaction and the structural integrity of the resulting polymer. |

Physical Encapsulation vs. Covalent Attachment within Polymer Composites

The incorporation of this compound into polymer composites can be achieved through two primary strategies: physical encapsulation and covalent attachment. The choice between these methods depends on the specific requirements of the application, such as the need for long-term stability, the desired release profile of the probe, and the nature of the polymer matrix.

Covalent Attachment involves the chemical reaction of the triethoxysilyl group of the dansylamide with complementary functional groups on the polymer chains. For instance, in polymers containing hydroxyl or carboxylic acid groups, the silane can form stable covalent bonds. This method offers the significant advantage of permanently immobilizing the fluorescent probe, preventing its leaching from the composite material over time. This is particularly crucial for applications requiring long-term monitoring or use in solvent-based environments.

Physical Encapsulation , on the other hand, involves trapping the this compound molecules within the polymer matrix without the formation of chemical bonds. This can be achieved by blending the dansylamide with the polymer melt or solution before solidification or by creating porous polymer structures that physically entrap the molecule. While simpler to implement, physical encapsulation can suffer from the gradual release or leaching of the entrapped probe, especially in the presence of solvents that can swell the polymer matrix. However, for certain applications, such as controlled-release systems, this property can be advantageous.

A comparative study of covalent grafting versus physical adsorption of polymers onto surfaces highlights the fundamental differences in stability and surface coverage that can be extrapolated to the immobilization of small molecules like this compound within a polymer bulk. Covalent attachment generally leads to a more durable and stable functionalization.

Integration into Nanostructured Materials (e.g., nanotubes, nanoparticles, aerogels)

The high surface area and unique properties of nanostructured materials make them excellent platforms for the integration of functional molecules like this compound. The methodologies for integration vary depending on the type of nanomaterial.

For silica nanoparticles , the most common method is the Stöber process or modifications thereof, where this compound is introduced during the synthesis of the nanoparticles. This results in the covalent incorporation of the dansyl probe throughout the nanoparticle structure or, more commonly, on its surface. The triethoxysilyl groups react with the silanol groups on the growing silica particles, forming stable siloxane bonds. This approach allows for the creation of highly fluorescent and stable nanoparticles that can be used for imaging and sensing applications.

In the case of aerogels , which are highly porous, low-density materials, this compound can be incorporated during the sol-gel process used to create the aerogel network. The dansyl-functionalized silane acts as a co-precursor, becoming an integral part of the aerogel's solid framework. This results in a fluorescent aerogel that can be used for applications such as vapor sensing, where changes in the local environment of the dansyl probe can be monitored through its fluorescence emission.

The functionalization of carbon nanotubes with this compound typically requires a two-step process. First, the surface of the carbon nanotubes is oxidized to introduce carboxylic acid or hydroxyl groups. These functional groups then serve as anchor points for the covalent attachment of the dansylamide through its triethoxysilyl group, often facilitated by coupling agents. This surface modification enhances the dispersibility of the nanotubes in various solvents and imparts fluorescence to the material, enabling its use in biological imaging and as a component in fluorescent sensors. researchgate.netnih.gov

Differential Functionalization of Nanotube Surfaces

Differential functionalization refers to the selective modification of different regions of a nanotube, such as the ends versus the sidewalls, or the outer surface versus the inner cavity. This advanced strategy allows for the creation of multifunctional nanomaterials with distinct properties at different locations.

For carbon nanotubes, the ends are generally more reactive than the sidewalls due to the presence of defect sites and dangling bonds. This inherent reactivity can be exploited for the preferential attachment of this compound at the nanotube tips. By controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve a higher density of functionalization at the ends compared to the sidewalls.

Alternatively, the sidewalls can be functionalized by first creating defect sites through harsh oxidation or by using non-covalent interactions with surfactants or polymers that can then be further functionalized. By employing a sequence of protection and deprotection steps, different functional molecules can be attached to the ends and sidewalls, leading to a differentially functionalized nanotube. While specific examples detailing the differential functionalization with this compound are not abundant in the literature, the general principles of selective chemical modification of carbon nanotubes are well-established and could be applied to this specific compound.

Pore-Confined Synthesis and Characterization

Pore-confined synthesis is a technique where the synthesis of a material is carried out within the nanoscale pores of a template material, such as mesoporous silica or alumina. This method can be used to control the size, shape, and morphology of the resulting nanomaterials.

In the context of this compound, this methodology can be employed to create fluorescent nanostructures with well-defined dimensions. For example, the sol-gel reaction of a silane precursor mixture containing this compound can be performed within the channels of a mesoporous template. After the condensation reaction is complete, the template is selectively removed, typically by etching, leaving behind fluorescent nanorods or nanowires whose dimensions are dictated by the pore size of the template.

Characterization of these pore-confined synthesized materials involves a combination of techniques. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to visualize the morphology and dimensions of the nanostructures. Nitrogen adsorption-desorption analysis can be used to determine the porosity and surface area. Spectroscopic techniques, particularly fluorescence spectroscopy, are crucial for confirming the successful incorporation and photophysical properties of the this compound within the nanostructures. The confined environment can sometimes lead to unique photophysical behaviors of the dansyl probe, such as shifts in emission wavelength or changes in fluorescence lifetime, which can provide insights into the local environment within the pores. The sol-gel approach is a versatile method for creating such mesoporous materials. mdpi.comresearchgate.net

Investigation of Interaction Mechanisms and Sensing Principles Involving N Triethoxysilylpropyl Dansylamide

Ion Recognition and Chelation Mechanisms via Dansyl Fluorophore

The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonamide, is a well-established fluorophore widely utilized in the design of fluorescent probes. rsc.org Its high fluorescence quantum yields and significant Stokes shift make it an excellent candidate for sensing applications. rsc.org The interaction mechanisms often involve specific binding events that alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence output.

The design of selective binding sites within dansyl-based probes is crucial for their specificity towards a target analyte. The sulfonamide nitrogen atom and the dimethylamino group of the dansyl moiety can act as hydrogen bond donors or acceptors, or as coordination sites for metal ions.

A common strategy involves creating a receptor site adjacent to the fluorophore that selectively interacts with the analyte. For instance, in the design of a probe for the fluoride (B91410) anion, a hybrid dansyl-triazine ligand was developed where the NH group of the ligand forms a hydrogen bond with the fluoride ion. nih.gov This interaction imparts a partial negative charge on the nitrogen, which disrupts the conjugation within the dansyl fluorophore, leading to a change in fluorescence. nih.gov Density functional theory calculations and electrostatic potential surface mapping have confirmed that hydrogen bonding is the primary mechanism for sensing in such systems. nih.gov

Similarly, probes can be designed to detect specific biomolecules. By incorporating functionalities that react selectively, such as an α,β-unsaturated carbonyl moiety for cysteine detection, the probe can achieve high selectivity over other biologically relevant species. rsc.org The interaction with the target, such as the conjugate addition of cysteine, alters the electronic structure of the system and modulates the fluorescence signal. rsc.org The modular design of platforms like sequence-defined oligomers allows for the precise placement of dansyl groups and other functionalities to optimize interactions with larger molecules like proteins. nih.gov

The interaction between a dansyl-based probe and its target analyte can manifest through several fluorescence response modalities.

Turn-on Response: In this mode, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to the analyte. A key mechanism for achieving this is the modulation of a photoinduced electron transfer (PeT) process. For example, a dansyl-based probe for cysteine was designed with a strong electron-withdrawing group that quenches the fluorescence of the dansyl fluorophore through a donor-excited PeT (d-PeT) process. rsc.org The selective reaction with cysteine disrupts this quenching mechanism, "turning on" the fluorescence. rsc.org

Turn-off Response: Conversely, a turn-off sensor shows a decrease in fluorescence upon analyte binding. This can occur if the analyte binding introduces a quenching pathway, for example, by bringing a heavy atom or a redox-active group into proximity with the fluorophore.

Ratiometric Response: Ratiometric sensing involves monitoring the fluorescence intensity at two different wavelengths. This approach provides a built-in correction for environmental factors and probe concentration, leading to more accurate measurements. This can be achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT) or the formation of excimers/exciplexes upon analyte binding, which creates a new emission band. While not explicitly detailed for N-(Triethoxysilylpropyl)dansylamide in the provided context, the principle of dual fluorescence, as seen in probes like DMABN which has a locally excited (LE) state and a twisted intramolecular charge transfer (ICT) state, illustrates how emission can occur from multiple states depending on the environment's polarity. nih.gov

Solute-Matrix Interactions and Local Environment Probing

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. nih.govrsc.org This property allows this compound to act as a probe to report on the microscopic properties of its host matrix, such as polymer melts.

The dansyl fluorophore exhibits a significant change in its dipole moment upon excitation to the first excited state. nih.gov In a polar solvent or polymer matrix, the surrounding polar molecules or polymer segments will reorient to stabilize the more polar excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.govrsc.org

Research on N-acylated dansylamide (B1669799) derivatives has demonstrated this pronounced solvatochromism. A derivative with a long hydrophobic chain showed a substantial red shift of approximately 4000 cm⁻¹ when moving from a non-polar solvent like hexane (B92381) to a highly polar solvent like water. nih.govrsc.org In contrast, a similar derivative with a shorter chain exhibited a much smaller shift. nih.govrsc.org This indicates that the extent of the interaction with the environment influences the magnitude of the spectral shift. When used within a polymer melt, this compound can therefore provide information about the local polarity of the polymer matrix. Changes in polymer composition, temperature, or the presence of additives would alter the local polarity and be reflected in the probe's emission wavelength.

Table 1: Solvatochromic Shift of Dansylamide Derivatives in Different Environments

| Derivative | Environment | Emission Shift (cm⁻¹) | Finding |

| Long-chain N-acylated dansylamide | Hexane to Water | ~4000 | Shows significant fluorescence solvatochromism. nih.govrsc.org |

| Short-chain N-acylated dansylamide | Hexane to Water | ~2230 | Exhibits much less solvatochromism. nih.govrsc.org |

| Long-chain N-acylated dansylamide | Sodium Deoxycholate (NaDC) solution | Blue shift | Sensitive to premicellar aggregation. nih.govrsc.org |

In a viscous environment like a polymer melt, the ability of the dansyl probe to reorient itself is hindered. The local chain dynamics of the polymer matrix dictate the rotational freedom of the embedded probe. Below the glass transition temperature (Tg) of the polymer, the polymer chains are essentially frozen, and the probe's reorientation is severely restricted. Above Tg, in the melt state, the increased mobility of the polymer chains allows for faster reorientation of the probe.

This reorientation timescale is directly linked to fluorescence measurements, particularly fluorescence anisotropy and lifetime. The extent to which the probe can reorient during the lifetime of its excited state affects the polarization of the emitted light. By measuring time-resolved fluorescence anisotropy, one can extract information about the rotational correlation time of the probe, which in turn reflects the local viscosity and chain dynamics of the surrounding polymer matrix. The restriction of molecular rotation upon binding or in a rigid environment can also lead to an increase in fluorescence lifetime and quantum yield, a phenomenon observed in dansyl-triazine ligands upon binding to fluoride ions. nih.gov

Mechanistic Studies of Surface-Bound this compound Interactions

The this compound molecule is specifically designed for covalent attachment to surfaces. The triethoxysilylpropyl group serves as a reactive handle for immobilization, while the dansylamide group acts as the sensing reporter.

The primary mechanism for surface binding involves the hydrolysis of the triethoxy groups (-OCH₂CH₃) on the silicon atom to form reactive silanol (B1196071) groups (-Si-OH). This reaction is typically catalyzed by the presence of water. These silanol groups can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surfaces of materials like silica (B1680970), glass, or oxidized metal oxides. This process forms stable covalent siloxane bonds (Si-O-Si), effectively tethering the probe molecule to the surface.

Once immobilized, the surface-bound dansylamide moiety can probe the interfacial environment. Its fluorescence signal will be influenced by the polarity of the surface, the presence of adsorbed species, or specific binding events occurring at the solid-liquid or solid-gas interface. For example, if the surface is exposed to a solution containing ions for which the dansyl group has an affinity, binding can occur, leading to a change in fluorescence as described in section 5.1. Similarly, changes in the solvent composition at the interface will cause solvatochromic shifts, providing information about the surface's local polarity and hydrophobicity. The binding of charged molecules, such as surfactants or drugs, to a surface can be monitored through the electrostatic interactions between the analyte and the surface-bound probe. mdpi.com

Adhesion Enhancement Mechanisms at Organic-Inorganic Interfaces

The primary mechanism by which this compound enhances adhesion at organic-inorganic interfaces is characteristic of silane (B1218182) coupling agents. mo-sci.comresearchgate.net This process involves the formation of a durable chemical bridge between two dissimilar materials, such as a glass fiber reinforcement and a polymer matrix.

The adhesion promotion can be understood through a two-step process involving the distinct functionalities of the molecule:

Reaction with the Inorganic Substrate: The triethoxysilyl end of the molecule is hydrolytically active. In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-Si-OH). cymitquimica.comgelest.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent siloxane bonds (-Si-O-Substrate). researchgate.netresearchgate.net Additionally, the silanol groups can undergo self-condensation, forming a cross-linked polysiloxane network at the interface, which further strengthens the bond. researchgate.net

| Functional Group | Role in Adhesion | Mechanism |

| Triethoxysilyl Group | Bonding to Inorganic Surfaces | Hydrolyzes to form silanol groups, which then form covalent siloxane bonds with hydroxyl groups on the inorganic substrate. |

| Propyl Chain | Spacing and Compatibility | Provides a flexible spacer between the inorganic surface and the organic matrix, improving compatibility. |

| Dansylamide Group | Interaction with Organic Matrix | Contributes to the organophilic nature of the non-reactive end, promoting wetting and physical interaction with the polymer. |

Tracer Applications in Material Flow and Cure Monitoring

The dansylamide group in this compound is a potent fluorophore, making the compound a valuable tool for in-situ monitoring of material processes such as resin flow and polymer curing. acs.org The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. researchgate.netrsc.org This sensitivity is the basis for its application as a tracer.

Cure Monitoring:

A fluorescent probe like this compound, either covalently bonded to the inorganic reinforcement or dispersed in the resin, will report on these changes through shifts in its fluorescence emission spectrum. Specifically, as the polarity of the curing epoxy matrix decreases, the emission maximum of the dansyl probe exhibits a hypsochromic shift (a shift to a shorter wavelength, or blue shift). acs.orgacs.org By monitoring this blue shift over time, it is possible to track the progression of the cure reaction in real-time. This technique can provide critical information about the rate of cure, the achievement of gelation and vitrification, and the final degree of cure within the material. researchgate.net

Research on dansyl-based fluorescent probes has demonstrated their effectiveness in monitoring the curing process of epoxy systems. For instance, studies have shown that the fluorescence of dansyl derivatives is directly affected by the curing state of the polymer, allowing for a kinetic analysis of the reaction. The change in the local environment of the probe provides insights that are complementary to traditional cure monitoring techniques like differential scanning calorimetry (DSC).

Material Flow:

The strong fluorescence of this compound also allows it to be used as a tracer for visualizing material flow, for example, during the injection molding or resin transfer molding of composites. By introducing a small amount of the fluorescent silane, it is possible to track the flow front of the resin as it impregnates a fiber preform. This can be used to optimize molding parameters, ensure complete mold filling, and detect potential issues like voids or dry spots.

The table below summarizes the solvatochromic behavior of dansylamide probes in different environments, illustrating the principle behind their use in cure monitoring.

| Environment | Polarity | Expected Fluorescence Emission |

| Uncured Epoxy Resin | High | Longer Wavelength (e.g., Green) |

| Partially Cured Epoxy | Medium | Intermediate Wavelength |

| Fully Cured Epoxy | Low | Shorter Wavelength (e.g., Blue) |

| Non-polar Solvent (e.g., Toluene) | Very Low | ~489 nm researchgate.net |

| Polar Aprotic Solvent (e.g., DMSO) | High | ~523 nm researchgate.net |

Advanced Research Applications and Methodologies Utilizing N Triethoxysilylpropyl Dansylamide

Development of Optical Sensing Platforms

The inherent fluorescence of the dansyl moiety, which is highly sensitive to the polarity of its surroundings, makes N-(Triethoxysilylpropyl)dansylamide an excellent candidate for building optical sensing devices. The triethoxysilyl group facilitates its immobilization onto solid supports like glass, silica (B1680970), or polymer membranes, creating robust and reusable sensors.

Design of Chemosensors for Specific Analytes (e.g., metal ions)

This compound and its close derivatives are instrumental in the design of chemosensors for detecting a variety of analytes, most notably heavy metal ions, which are significant environmental pollutants. The fundamental design of these sensors involves linking the dansyl fluorophore to a specific receptor unit that can selectively bind the target analyte. The triethoxysilyl functional group provides a means to covalently anchor the entire sensor molecule to a substrate.

The detection mechanism relies on the interaction between the analyte and the sensor molecule, which induces a measurable change in the fluorescence signal of the dansyl group. This change can manifest as either an increase (chelation-enhanced fluorescence, CHEF) or a decrease (quenching) in fluorescence intensity. For instance, a derivative, N-(3-Imidazolyl)propyl dansylamide (B1669799), was synthesized to act as a selective sensor for mercury ions (Hg²⁺) in aqueous solutions. researchgate.net The binding of Hg²⁺ to the imidazole (B134444) nitrogen quenches the probe's natural green fluorescence. researchgate.net Similarly, another dansylamidopropyl derivative incorporated into a PVC membrane has been developed as a highly selective and sensitive fluorescent optode for lead(II) ions. researchgate.net This sensor demonstrated a remarkable detection limit and a wide linear response range. researchgate.net

The design often involves a three-part system: the signaling unit (fluorophore), the recognition unit (receptor or ionophore), and the linker that connects them and attaches to a substrate. In the case of this compound, the dansyl group is the fluorophore, the propyl chain acts as a spacer, and the triethoxysilyl group is the anchor. The receptor for the analyte can be part of the molecule itself or a separate component within the sensor matrix. researchgate.netmdpi.com

| Analyte | Sensor Principle | Detection Limit | Medium | Ref |

| Lead (Pb²⁺) | Fluorescent optode membrane with a dansylamidopropyl derivative. | 7.5 x 10⁻¹⁰ M | Aqueous solution (pH 5.0) | researchgate.net |

| Mercury (Hg²⁺) | Fluorescence quenching of an N-Imidazolylpropyl dansylamide probe. | Not Specified | PBS–EtOH solution | researchgate.net |

Fluorescence-Based Detection Methodologies

The detection methodologies using dansylamide-based sensors are primarily centered on changes in fluorescence properties upon analyte binding. These methods offer high sensitivity, rapid response, and the potential for real-time monitoring. nih.gov